

Triethylene Glycol Dicaprylate: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Triethylene glycol dicaprylate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethylene glycol dicaprylate is a diester of triethylene glycol and caprylic acid, finding increasing utility across various scientific and industrial sectors. Its unique physicochemical properties, including its role as a solvent, emollient, and plasticizer, make it a versatile ingredient in pharmaceutical, cosmetic, and material science research. This technical guide provides an in-depth overview of the core research applications of triethylene glycol dicaprylate, with a focus on its use in drug delivery systems, topical formulations, and nanoparticle synthesis. The information presented herein is intended to equip researchers and professionals with the foundational knowledge required to explore and leverage the potential of this compound in their work.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of **triethylene glycol dicaprylate** is fundamental to its application in research and development. While a complete, officially consolidated datasheet is not readily available in the public domain, the following table summarizes key properties gathered from various sources.



Property	Value	Source
Chemical Name	2-[2-(2- octanoyloxyethoxy)ethoxy]ethy I octanoate	[1]
CAS Number	106-10-5	[1]
Molecular Formula	C22H42O6	[1][2]
Molecular Weight	402.57 g/mol	[1][2]
Appearance	Colorless to light yellow liquid	[2]
Boiling Point	417.31 °C (estimated)	[3]
Melting Point	74.72 °C (estimated)	[3]
Flash Point	146.6 °C	[4]
Water Solubility	0.03633 mg/L @ 25 °C (estimated)	[1][3]
Log Kow (Octanol-Water Partition Coefficient)	5.75 (estimated)	[3]

Research Applications

Drug Delivery Systems: Self-Emulsifying Drug Delivery Systems (SEDDS)

Triethylene glycol dicaprylate can serve as an oily phase in self-emulsifying drug delivery systems (SEDDS), which are isotropic mixtures of oils, surfactants, and sometimes cosolvents that spontaneously form fine oil-in-water emulsions upon gentle agitation in aqueous media.[5] [6] This property is particularly valuable for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).[7]

Mechanism of Action in SEDDS:

The primary mechanism by which SEDDS improve drug bioavailability is through the enhanced dissolution and absorption of the drug. When a SEDDS formulation containing a dissolved



lipophilic drug is introduced into the gastrointestinal tract, it rapidly forms a micro- or nanoemulsion, increasing the surface area for drug release and absorption.[6][7] The lipidic nature of the formulation can also facilitate lymphatic uptake, bypassing first-pass metabolism in the liver.[7]



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Figure 1: Generalized mechanism of action for a Self-Emulsifying Drug Delivery System (SEDDS).

This protocol provides a general framework for the formulation of a SEDDS using **triethylene glycol dicaprylate** as the oil phase. The specific ratios of oil, surfactant, and cosurfactant, as well as the choice of surfactants and cosurfactants, will need to be optimized for the specific drug candidate.

Materials:

- Active Pharmaceutical Ingredient (API)
- Triethylene glycol dicaprylate (Oil phase)
- Surfactant (e.g., Tween 80, Cremophor EL)
- Cosurfactant/Cosolvent (e.g., Transcutol P, Propylene glycol)
- Distilled water
- Vortex mixer
- Magnetic stirrer

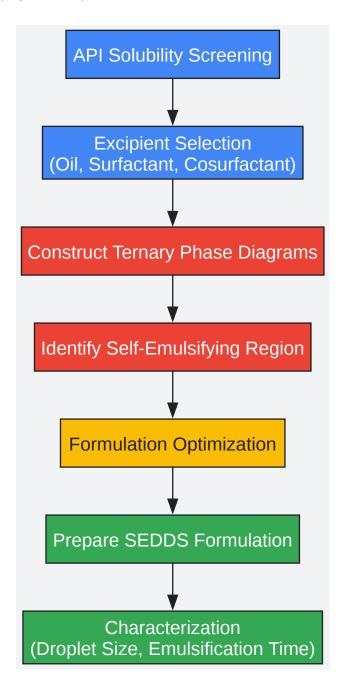


Procedure:

- Solubility Studies: Determine the solubility of the API in various oils, surfactants, and cosurfactants to select appropriate excipients.
- Construction of Ternary Phase Diagrams:
 - Prepare various mixtures of the oil (triethylene glycol dicaprylate), surfactant, and cosurfactant at different weight ratios (e.g., 1:9 to 9:1).
 - For each mixture, titrate with water dropwise while vortexing.
 - Visually observe the formation of emulsions and identify the clear, isotropic regions which represent the microemulsion or nanoemulsion domains.
 - Plot the data on a ternary phase diagram to delineate the self-emulsifying region.
- Preparation of the SEDDS Formulation:
 - Based on the phase diagram, select an optimal ratio of oil, surfactant, and cosurfactant.
 - Accurately weigh the required amounts of triethylene glycol dicaprylate, surfactant, and cosurfactant into a glass vial.
 - Heat the mixture gently (if necessary) on a magnetic stirrer until a homogenous, clear solution is formed.
 - Add the API to the mixture and stir until completely dissolved.
- Characterization of the SEDDS:
 - Self-Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of distilled water with gentle agitation and measure the time it takes to form a uniform emulsion.
 - Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.



 Drug Content: Determine the concentration of the API in the formulation using a suitable analytical method (e.g., HPLC).



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Figure 2: Experimental workflow for the formulation of a Self-Emulsifying Drug Delivery System (SEDDS).

Topical Formulations

Foundational & Exploratory





Triethylene glycol dicaprylate is utilized in topical formulations as an emollient and solvent. Its non-greasy feel and ability to dissolve certain active ingredients make it a suitable component in creams, lotions, and gels.

This protocol outlines a general procedure for preparing an oil-in-water (o/w) topical cream where **triethylene glycol dicaprylate** can be incorporated into the oil phase.

Materials:

- Active Pharmaceutical Ingredient (API)
- · Oil Phase:
 - Triethylene glycol dicaprylate
 - Other emollients/oils (e.g., mineral oil, cetyl alcohol)
 - Emulsifier (e.g., glyceryl stearate)
- Aqueous Phase:
 - Purified water
 - Humectant (e.g., glycerin)
 - Thickening agent (e.g., carbomer)
 - Preservative (e.g., methylparaben)
- Neutralizing agent (e.g., triethanolamine)
- Homogenizer
- Water baths

Procedure:

Preparation of the Oil Phase:



- o Combine all oil-phase ingredients, including triethylene glycol dicaprylate, in a beaker.
- Heat the mixture in a water bath to 70-75°C until all components are melted and homogenous.
- Preparation of the Aqueous Phase:
 - Disperse the thickening agent (e.g., carbomer) in purified water in a separate beaker and allow it to hydrate.
 - Add the humectant and preservative to the aqueous phase.
 - Heat the aqueous phase in a water bath to 70-75°C.

Emulsification:

- Slowly add the oil phase to the aqueous phase while stirring continuously with a homogenizer.
- Homogenize at high speed for a few minutes until a uniform emulsion is formed.

Final Steps:

- Allow the emulsion to cool while stirring gently.
- If using a pH-sensitive thickener like carbomer, add the neutralizing agent (e.g., triethanolamine) to achieve the desired viscosity and pH.
- Incorporate the API at an appropriate stage, depending on its solubility and stability (e.g., dissolve in the oil or aqueous phase before emulsification, or add to the formed cream after cooling).

Characterization:

- Evaluate the cream for its physical appearance, pH, viscosity, and homogeneity.
- Perform in vitro drug release studies using Franz diffusion cells.



Nanoparticle Synthesis

While specific protocols for the synthesis of nanoparticles using **triethylene glycol dicaprylate** as a primary component are not widely documented, its properties as a high-boiling point solvent and a potential stabilizing agent suggest its utility in certain nanoparticle synthesis methods, such as the polyol process. In this context, it could serve as the reaction medium.

This conceptual protocol describes how **triethylene glycol dicaprylate** could be employed in the synthesis of metallic nanoparticles.

Materials:

- Metal precursor (e.g., silver nitrate for silver nanoparticles)
- Triethylene glycol dicaprylate (as the solvent and reducing agent)
- Capping agent (optional, e.g., polyvinylpyrrolidone)
- Reaction vessel with a condenser
- Heating mantle with a temperature controller

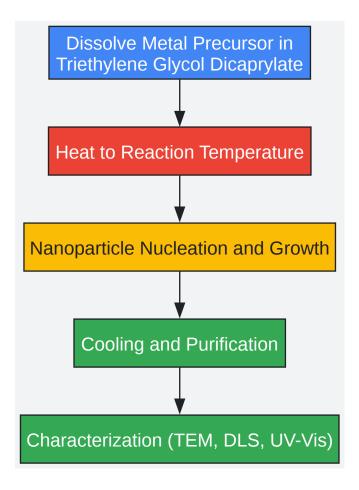
Procedure:

- Dissolution: Dissolve the metal precursor and any capping agent in triethylene glycol dicaprylate in the reaction vessel.
- Heating: Heat the mixture to a specific high temperature (e.g., 120-200°C) under constant stirring. The triethylene glycol dicaprylate serves as the solvent and, at elevated temperatures, can act as a reducing agent.
- Nucleation and Growth: The metal precursor is reduced to its metallic state, leading to the nucleation and subsequent growth of nanoparticles. The reaction time and temperature will influence the final size and shape of the nanoparticles.
- Purification: After the reaction is complete, cool the solution to room temperature. The nanoparticles can be separated from the reaction medium by centrifugation and washed



multiple times with a suitable solvent (e.g., ethanol) to remove any unreacted precursors and excess **triethylene glycol dicaprylate**.

 Characterization: Characterize the synthesized nanoparticles for their size, shape, and composition using techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and UV-Vis Spectroscopy.



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Figure 3: Conceptual workflow for nanoparticle synthesis using the polyol method with **triethylene glycol dicaprylate**.

Toxicological Profile

The toxicological data specifically for **triethylene glycol dicaprylate** is limited in publicly available literature. However, information on the parent compound, triethylene glycol, and the related compound, triethylene glycol diacrylate, can provide some insights into its potential safety profile. It is crucial to note that the toxicological properties of an ester can differ



significantly from its parent alcohol and acid. Therefore, the following information should be considered as indicative rather than definitive for **triethylene glycol dicaprylate**.

Toxicological Endpoint	Triethylene Glycol	Triethylene Glycol Diacrylate
Acute Oral Toxicity (LD50, rat)	15-22 g/kg (low toxicity)[1][8]	500 - 996 mg/kg[9]
Acute Dermal Toxicity (LD50, rabbit)	>2000 mg/kg[10]	1,900 mg/kg[9]
Skin Irritation	Not irritating to slight irritant[8]	Causes skin irritation[4][9]
Eye Irritation	Minimal to mild irritant[1][11]	Causes serious eye irritation[4]
Skin Sensitization	Not a sensitizer[8][12]	May cause an allergic skin reaction[4][9]
Genotoxicity/Mutagenicity	Not mutagenic or genotoxic in several assays[1]	Data not readily available
Carcinogenicity	Not considered carcinogenic[13]	Data not readily available

Summary of Toxicological Data:

- Triethylene Glycol: Generally considered to have low acute toxicity.[1][8] It is not a significant skin or eye irritant and is not a skin sensitizer.[8][12] It has not shown evidence of genotoxicity or carcinogenicity.[1][13]
- Triethylene Glycol Diacrylate: This related compound exhibits higher acute toxicity and is a known skin and eye irritant, as well as a potential skin sensitizer.[4][9]

Given the data on the diacrylate, it is prudent to handle **triethylene glycol dicaprylate** with appropriate personal protective equipment, including gloves and eye protection, and to avoid direct skin contact until more specific safety data becomes available.



Conclusion

Triethylene glycol dicaprylate is a promising excipient with diverse potential research applications, particularly in the fields of drug delivery and topical formulation development. Its favorable physicochemical properties as an oily phase in SEDDS, an emollient in creams, and a potential high-boiling point solvent for nanoparticle synthesis make it a valuable tool for researchers. While a comprehensive toxicological profile for triethylene glycol dicaprylate is not yet fully established, data from related compounds suggest that appropriate handling procedures should be followed. Further research is warranted to fully elucidate the safety and efficacy of this compound in various applications and to develop optimized, specific experimental protocols for its use. This guide serves as a foundational resource to stimulate and support such future investigations.

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- To cite this document: BenchChem. [Triethylene Glycol Dicaprylate: A Technical Guide to Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090476#potential-research-applications-of-triethylene-glycol-dicaprylate]

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